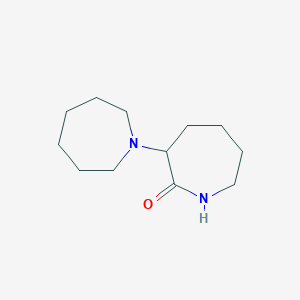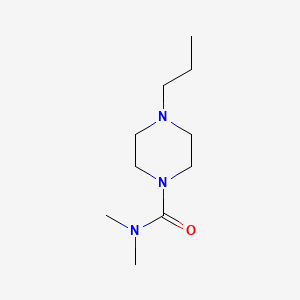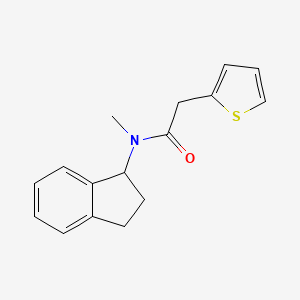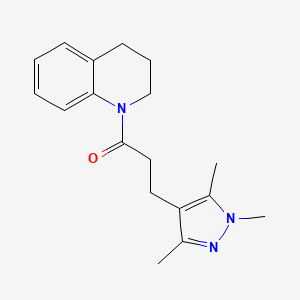
3-(Azepan-1-yl)azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azepan-1-yl)azepan-2-one: is a heterocyclic organic compound that features a seven-membered ring containing nitrogen atoms. This compound is part of the azepane family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-yl)azepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of azepane with azepan-2-one in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dichloromethane to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Azepan-1-yl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted azepanes, oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(Azepan-1-yl)azepan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Azepan-1-yl)azepan-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azepan-2-one: A closely related compound with similar structural features but different chemical properties.
Piperazine derivatives: Compounds like 3-(piperazin-1-yl)azepan-2-one share structural similarities but have distinct reactivity and applications.
Uniqueness
3-(Azepan-1-yl)azepan-2-one is unique due to its specific ring structure and the presence of two nitrogen atoms, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-(azepan-1-yl)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c15-12-11(7-3-4-8-13-12)14-9-5-1-2-6-10-14/h11H,1-10H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKSEWMFSWOPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCCCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7516888.png)





![N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B7516921.png)

![1-[(3-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516936.png)
![3-[2-(dimethylamino)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7516945.png)
![N-[(4-fluoro-3-methylphenyl)methyl]propanamide](/img/structure/B7516946.png)
![N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-1-methyl-4-sulfamoylpyrrole-2-carboxamide](/img/structure/B7516949.png)
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7516958.png)
